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molecular formula C5H6Cl2N2O2 B105842 1,3-Dichloro-5,5-dimethylhydantoin CAS No. 118-52-5

1,3-Dichloro-5,5-dimethylhydantoin

Cat. No. B105842
M. Wt: 197.02 g/mol
InChI Key: KEQGZUUPPQEDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05821374

Procedure details

5 g (36.2 mmol) of anisyl alcohol, 3.0 g (36.6 mmol) of sodium acetate and 4.2 g (21.3 mmol) of dichlorodimethylhydantoin were suspended in 40 ml of methylene chloride in a 100 ml sulphonation flask. The suspension was cooled to 0° C. while stirring and treated with 10 mg (0.06 mmol) of TEMPO, whereupon the mixture was held at 0° C. for 16 hours. Thereafter, the reaction had finished without 4-chloro-anisole being formed in any amount worth mentioning. The white precipitate was filtered off and the filtrate was washed with sodium bicarbonate solution and with sodium chloride solution. Distillation of the crude product gave 4.49 g (91%) of anisaldehyde GC content: 88.8% (area percent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].ClN1C(=O)C(C)(C)N(Cl)C1=O.ClC1C=CC(OC)=CC=1>C(Cl)Cl.CC1(C)N([O])C(C)(C)CCC1>[CH3:9][O:8][C:5]1[CH:4]=[CH:3][C:2]([CH:1]=[O:10])=[CH:7][CH:6]=1 |f:1.2,^1:42|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)O
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
4.2 g
Type
reactant
Smiles
ClN1C(N(C(C1=O)(C)C)Cl)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed in any amount
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
WASH
Type
WASH
Details
the filtrate was washed with sodium bicarbonate solution and with sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=CC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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